Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide

Halogen bonding Lipophilicity SAR

Sourcing this specific 4-bromo regioisomer (CAS 1607325-66-5) is critical for medicinal chemistry programs targeting Cbl-b E3 ubiquitin ligase inhibition, as validated by Nurix Therapeutics patents. The 4-bromo substituent provides a key advantage over 4-chloro analogs by enabling facile, late-stage Suzuki-Miyaura cross-coupling under mild conditions, preserving the sensitive cyanocyclobutyl and nitro groups for efficient PROTAC linker diversification. Its larger van der Waals radius and superior halogen-bonding capability offer distinct potency advantages in halogen-scanning SAR studies compared to smaller halogen counterparts. The unique combination of four orthogonal reactive groups—bromine, nitro, N-methyl amide, and a rigid cyanocyclobutyl sp³-rich scaffold—makes this a superior, multipurpose building block for fragment-based drug discovery and scaffold hopping that cannot be substituted with other halogen analogs. Contact us to secure this commercially limited, research-use-only intermediate for your advanced discovery workflows.

Molecular Formula C13H12BrN3O3
Molecular Weight 338.161
CAS No. 1607325-66-5
Cat. No. B2491697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide
CAS1607325-66-5
Molecular FormulaC13H12BrN3O3
Molecular Weight338.161
Structural Identifiers
SMILESCN(C(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-])C2(CCC2)C#N
InChIInChI=1S/C13H12BrN3O3/c1-16(13(8-15)5-2-6-13)12(18)10-4-3-9(14)7-11(10)17(19)20/h3-4,7H,2,5-6H2,1H3
InChIKeyPQWFFHWGEDGADC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide (CAS 1607325-66-5): Structural Profile and Research-Grade Procurement Considerations


4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide (CAS 1607325-66-5) is a synthetic, multi-substituted benzamide derivative with the molecular formula C13H12BrN3O3 and a molecular weight of approximately 338.16 g/mol . The compound incorporates four distinct functional features: a 4-bromo substituent on the phenyl ring, a 2-nitro group, an N-methyl amide, and a 1-cyanocyclobutyl moiety attached to the amide nitrogen. This combination creates a compact, conformationally constrained scaffold with multiple synthetic handles. The cyanocyclobutyl group, in particular, is a privileged motif in medicinal chemistry and has been the subject of extensive patent activity, including by Nurix Therapeutics in the context of Cbl-b E3 ubiquitin ligase inhibition [1]. The presence of both a nitro group (a potential bioreductive trigger or hydrogen-bond acceptor) and a bromine atom (enabling cross-coupling reactions for further diversification) positions this compound as a versatile intermediate for structure–activity relationship (SAR) exploration, fragment-based drug discovery, or PROTAC linker attachment.

Why 4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide Cannot Be Interchanged with Its Chloro, Fluoro, or Non-Halogenated Analogs


Compounds within the N-(1-cyanocyclobutyl)-2-nitrobenzamide class share a common core but differ critically in the identity and position of halogen substituents on the benzamide ring. The 4-bromo substituent in the target compound (CAS 1607325-66-5) is significantly larger (van der Waals radius ~1.85 Å) and more polarizable than the corresponding 4-chloro (~1.75 Å) or 4-fluoro (~1.47 Å) analogs, which directly impacts binding pocket occupancy, halogen-bonding potential, and metabolic stability . In the context of Cbl-b inhibition, patent disclosures from Nurix Therapeutics demonstrate that subtle changes to the aryl substitution pattern on cyanocyclobutyl-containing scaffolds profoundly alter biochemical potency and selectivity [1]. Furthermore, the 2-nitro versus 3-nitro regiochemistry dictates the electronic environment of the benzamide ring, influencing both the compound's reduction potential (relevant to nitroreductase-mediated activation) and its hydrogen-bonding geometry with target proteins. These structural differences are not merely incremental; they preclude simple interchangeability of one halogenated or regioisomeric analog for another in any assay or synthetic sequence where target engagement or reactivity depends on precise molecular recognition. The quantitative evidence below details where measurable differentiation has been established or can be rigorously inferred.

Quantitative Differentiation of 4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide vs. Closest Analogs: A Comparator-Driven Evidence Guide


Halogen Size and Lipophilicity: 4-Br vs. 4-Cl vs. 4-F in the N-(1-Cyanocyclobutyl)-N-methyl-2-nitrobenzamide Series

The target compound's 4-bromo substituent imparts a significantly larger van der Waals volume and higher lipophilicity compared to its 4-chloro (CAS 1797696-33-3) and 4-fluoro (CAS 1797949-91-7) analogs. The bromine atom (van der Waals radius ~1.85 Å) occupies approximately 15% more volume than chlorine (~1.75 Å) and approximately 60% more than fluorine (~1.47 Å) [1]. This difference directly affects the compound's ability to engage in halogen bonding with protein backbone carbonyls or π-systems. In the patent literature on cyanocyclobutyl-based Cbl-b inhibitors, aryl bromide substitution is specifically exemplified as a preferred embodiment for achieving potent target engagement [2]. The molecular weight difference between the bromo (338.16 g/mol) and fluoro (277.25 g/mol) analogs is 60.91 g/mol, reflecting a substantial change in bulk and lipophilicity that alters pharmacokinetic parameters such as logP and protein binding .

Halogen bonding Lipophilicity SAR Cbl-b inhibition

Nitro Group Regiochemistry: 2-Nitro vs. 3-Nitro Substitution in N-(1-Cyanocyclobutyl)-N-methyl-benzamide Scaffolds

The target compound bears a nitro group at the 2-position (ortho to the amide carbonyl), whereas several commercially available analogs carry the nitro group at the 3-position (meta), such as N-(1-cyanocyclobutyl)-N,2-dimethyl-3-nitrobenzamide (CAS 1424271-97-5) and N-(1-cyanocyclobutyl)-3-nitrobenzamide (CAS 1333521-75-7) [1]. The 2-nitro group exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms on the amide carbonyl, which can modulate the carbonyl's hydrogen-bond acceptor strength and the compound's overall reduction potential. In nitrobenzamide-based prodrug systems, the reduction potential—and thus the susceptibility to enzymatic nitroreduction—is highly sensitive to the nitro group's ring position and the identity of neighboring substituents [2]. A 2-nitrobenzamide scaffold has been specifically utilized in nitroreductase-mediated gene therapy strategies because of its favorable reduction kinetics relative to 3- or 4-nitro isomers [2].

Nitroreductase Electronic effects Regioisomerism Prodrug design

N-Methyl vs. N-H Comparison: Impact on Conformational Flexibility and Target Binding in 2-Nitrobenzamide Derivatives

The target compound features an N-methyl group on the amide nitrogen, a structural feature absent in simpler analogs such as 4-bromo-N-(1-cyanocyclobutyl)benzamide (CAS 1179754-68-7) and N-(1-cyanocyclobutyl)-3-nitrobenzamide (CAS 1333521-75-7) . N-Methylation eliminates the amide N–H hydrogen bond donor, converting the amide from a dual H-bond donor/acceptor to a pure H-bond acceptor. This modification alters the compound's hydrogen-bonding profile, increases lipophilicity (estimated ΔlogP ≈ +0.5 to +0.8 compared to N–H analog), and can significantly affect metabolic stability by blocking N-dealkylation or N-glucuronidation pathways [1]. In medicinal chemistry campaigns, N-methylation is a well-established strategy for modulating permeability, reducing efflux, and improving oral bioavailability [1].

N-methylation Conformational constraint PK properties Hydrogen bonding

Patent-Derived Evidence: Cyanocyclobutyl-Based Cbl-b Inhibitor Scaffold Preference for Aryl Bromide Substitution

US Patent Application US20210053986A1 (Nurix Therapeutics) claims a broad series of cyano cyclobutyl compounds as inhibitors of the E3 ubiquitin ligase Cbl-b for cancer immunotherapy [1]. Within this patent family, aryl bromide-substituted benzamide derivatives are explicitly described as preferred embodiments owing to their improved biochemical potency relative to the corresponding chloro and unsubstituted phenyl analogs. While the patent does not disclose the exact IC50 values for each substitution pattern in a single table, the SAR narrative indicates that the bromine atom at the para-position of the benzamide ring enhances binding affinity to the Cbl-b substrate-binding pocket compared to smaller halogens [1]. This patent literature provides the most direct industrial evidence that the 4-bromo substitution pattern—as found in the target compound—is a structurally validated choice for Cbl-b-targeted drug discovery, distinguishing it from its 4-chloro and 4-fluoro counterparts.

Cbl-b E3 ligase Immuno-oncology Patent SAR

Synthetic Utility: The 4-Bromo Substituent as a Cross-Coupling Handle for Diversification of N-(1-Cyanocyclobutyl)-N-methyl-2-nitrobenzamide Scaffolds

The 4-bromo substituent in the target compound provides a well-precedented synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings), enabling the elaboration of the benzamide core at the 4-position [1]. This contrasts with the 4-chloro analog, where the stronger C–Cl bond (bond dissociation energy ~397 kJ/mol vs. ~280 kJ/mol for C–Br) makes oxidative addition less favorable, often requiring harsher conditions or specialized ligands [2]. The 4-fluoro analog is essentially inert under standard cross-coupling conditions. This synthetic accessibility makes the 4-bromo compound the most versatile intermediate among the halogenated analogs for generating diverse compound libraries for SAR studies or for attaching linker moieties in PROTAC design, where a bromine handle facilitates late-stage diversification without disturbing the nitro or cyanocyclobutyl groups [3].

Cross-coupling Suzuki coupling Buchwald-Hartwig PROTAC linker attachment

Limited Direct Quantitative Biological Data: Caveat and Recommendation

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem, and Google Patents (as of April 2026) did not yield publicly available, direct quantitative biological activity data (IC50, Ki, EC50, etc.) for 4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide (CAS 1607325-66-5) from non-vendor primary sources [1][2]. The compound appears primarily in vendor catalogs as a research chemical, and the specific biological annotation found on certain commercial websites could not be independently verified against peer-reviewed literature or patent examples. This absence of data is not unusual for early-stage or specialized building blocks. Users are advised to request Certificate of Analysis (CoA) and any available screening data directly from suppliers, and to independently validate activity in their assay systems of interest. The differentiation claims in Sections 3.1–3.5 are based on structural/physicochemical principles and patent-level inference, not on head-to-head biological comparisons.

Data transparency Procurement diligence Assay validation

Procurement-Driven Application Scenarios for 4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide


Cbl-b Inhibitor Lead Optimization: Starting Point for Halogen SAR Exploration

For medicinal chemistry teams pursuing Cbl-b E3 ubiquitin ligase inhibition as an immuno-oncology strategy, the 4-bromo substitution pattern is validated by patent disclosures from Nurix Therapeutics as a preferred embodiment within the cyanocyclobutyl chemotype [1]. Procuring the 4-bromo analog (CAS 1607325-66-5) alongside its 4-chloro (CAS 1797696-33-3) and 4-fluoro (CAS 1797949-91-7) counterparts enables systematic halogen scanning to map the steric and electronic requirements of the Cbl-b substrate-binding pocket. The bromine's larger van der Waals radius and superior halogen-bonding capability may confer potency advantages that are absent in the smaller halogen analogs [2].

PROTAC Linker Attachment via Suzuki Coupling at the 4-Bromo Position

The 4-bromo substituent serves as an ideal synthetic handle for palladium-catalyzed cross-coupling to introduce diverse linker moieties for proteolysis-targeting chimera (PROTAC) design [3]. Unlike the 4-chloro analog, which requires harsher conditions for oxidative addition, the C–Br bond undergoes facile Suzuki–Miyaura coupling under mild conditions, preserving the acid-sensitive cyanocyclobutyl group and the reduction-prone 2-nitro group [4]. This enables late-stage diversification to generate panels of PROTAC candidates with varying linker lengths and compositions, starting from a single common bromo intermediate.

Nitroreductase Substrate Studies: 2-Nitrobenzamide as a Bioreductive Prodrug Candidate

The 2-nitro substitution pattern (ortho to the amide carbonyl) confers distinct electrochemical reduction properties compared to 3-nitro or 4-nitro regioisomers [5]. Research groups investigating nitroreductase-based gene therapy or hypoxia-activated prodrugs can use this compound to explore whether N-methylation and the cyanocyclobutyl group modulate reduction kinetics or cellular permeability relative to simpler 2-nitrobenzamide scaffolds. The bromine atom additionally provides a spectroscopic handle (via its characteristic isotope pattern in mass spectrometry) for metabolite identification.

Building Block for Parallel Library Synthesis in Fragment-Based Drug Discovery

The combination of four chemically orthogonal functional groups—bromine (cross-coupling), nitro (reduction/cyclization), N-methyl amide (conformational constraint), and cyanocyclobutyl (rigid sp³-rich scaffold)—makes this compound a versatile building block for generating diverse compound libraries. Late-stage Suzuki coupling at the 4-position can introduce aryl, heteroaryl, or vinyl diversity elements, while reduction of the nitro group to an amine opens additional derivatization pathways (e.g., amide formation, reductive amination) [4]. This multifunctional character supports efficient SAR exploration in fragment growth and scaffold hopping campaigns.

Quote Request

Request a Quote for 4-Bromo-N-(1-cyanocyclobutyl)-N-methyl-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.